5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound characterized by the presence of an oxazine ring fused to a benzene ring. This compound is notable for its unique structural features, which include a dimethyl substitution and an amino group. The chemical structure can be represented by the molecular formula and has a CAS number of 1175976-88-1. The compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry and material science.
5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one belongs to the class of oxazines, which are cyclic compounds containing both nitrogen and oxygen atoms in their ring structure. Its classification as a heterocyclic compound makes it significant in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.
The synthesis of 5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can be achieved through several methodologies:
In laboratory settings, the reaction conditions such as temperature, pressure, and time can significantly influence the outcome. Continuous flow reactors are also being investigated for industrial-scale production to improve efficiency and scalability.
The molecular structure of 5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one features:
The compound's molecular weight is approximately 192.22 g/mol. The specific arrangement of atoms contributes to its chemical reactivity and potential biological activity.
5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions:
The choice of reagents and conditions significantly affects the products formed during these reactions. For example:
5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is typically a solid at room temperature with specific melting points that vary based on purity and crystalline form.
The compound exhibits moderate solubility in polar solvents such as water and methanol but may have limited solubility in nonpolar solvents. Its stability under various environmental conditions needs to be assessed for practical applications .
5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific applications:
Benzoxazine derivatives represent a privileged scaffold in modern drug discovery due to their versatile pharmacological profiles and synthetic accessibility. These heterocyclic compounds feature a fused benzene ring attached to an oxazine moiety, creating a rigid bicyclic structure amenable to diverse chemical modifications. The 2H-benzo[b][1,4]oxazin-3(4H)-one core has demonstrated exceptional adaptability in medicinal chemistry applications, particularly when substituted with strategic functional groups. The 5-amino-2,2-dimethyl variant (C₁₀H₁₂N₂O₂, MW 192.21) exemplifies how targeted substitutions can enhance bioactivity and optimize physicochemical properties for therapeutic targeting [1] . These compounds occupy a critical chemical space between purely aromatic systems and saturated heterocycles, allowing optimal interactions with biological targets through balanced electronic and steric properties. Their significance continues to grow across multiple therapeutic areas, particularly in oncology and inflammation, where precise molecular recognition is essential.
The exploration of benzoxazines as pharmacologically active entities began in earnest during the late 20th century, with significant advancements occurring through the 1990s and 2000s. Early research focused on unsubstituted or minimally substituted benzoxazinones as antimicrobial agents, but the introduction of amino groups at strategic positions marked a pivotal shift toward targeted therapeutics. The discovery of 7-aminobenzoxazinone derivatives (CAS 105807-83-8) with kinase inhibitory activity stimulated intensive investigation into positional isomers, including the 5-amino variants [1] . This era coincided with advances in heterocyclic chemistry that enabled efficient synthesis of substituted benzoxazinones, allowing systematic structure-activity relationship (SAR) studies.
A critical milestone emerged when researchers recognized the profound bioactivity differences between isomeric aminobenzoxazinones. While 6-aminobenzoxazinone derivatives (CAS 105807-84-9) demonstrated moderate bioactivity, the 5-amino and 7-amino isomers exhibited superior binding affinities to specific enzymatic targets, particularly kinases [2] [4]. Concurrently, the strategic incorporation of gem-dimethyl groups at the C2 position – as seen in 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives – addressed metabolic instability issues that plagued earlier analogs. This substitution pattern imparted significant conformational restraint and steric protection against enzymatic degradation, substantially improving pharmacokinetic profiles [1] [3]. These historical developments established benzoxazinones as a versatile platform for rational drug design, culminating in several clinical candidates.
The 5-amino-2,2-dimethyl configuration creates distinctive structural and electronic features that profoundly influence biological activity. The gem-dimethyl group at C2 locks the oxazinone ring in a defined conformation, reducing entropy penalties upon target binding and enhancing molecular recognition. This substitution also increases lipophilicity (measured as logP ≈ 0.6) and steric bulk, shielding the labile lactam carbonyl from nucleophilic attack and enzymatic reduction [1] [3]. Crystallographic analyses reveal that the 2,2-dimethyl constraint forces the benzoxazinone core into a near-planar conformation, facilitating optimal π-stacking interactions with aromatic residues in enzyme binding pockets.
Electronic Modulation: The 5-amino group functions as a strong electron-donating substituent, significantly increasing electron density at C6 and C8 positions. This polarization enhances hydrogen-bonding capacity and facilitates charge-transfer interactions with target proteins. Nuclear magnetic resonance (NMR) studies demonstrate substantial deshielding of protons ortho to the amino group, confirming its strong mesomeric effect [4] [8].
Solubility Profile: Despite increased lipophilicity from dimethyl substitution, the 5-amino derivative maintains water solubility (20-25 mg/mL in buffered solutions) through its hydrogen-bonding capacity. This balance between lipophilicity and polarity is crucial for membrane permeability and oral bioavailability [2].
Metabolic Resistance: Comparative metabolism studies show the 2,2-dimethyl group reduces cytochrome P450-mediated oxidation at adjacent positions by >50% compared to unsubstituted analogs. This significantly extends plasma half-life in preclinical models [3].
Table 1: Structural and Physicochemical Comparison of Key Benzoxazinone Derivatives
Compound | Substitution Pattern | Molecular Formula | Molecular Weight | Melting Point | Key Properties | |
---|---|---|---|---|---|---|
5-Amino-2,2-dimethyl derivative | 5-NH₂, 2,2-(CH₃)₂ | C₁₀H₁₂N₂O₂ | 192.21 | >190°C (dec) | Enhanced metabolic stability, balanced logP | |
7-Amino-2,2-dimethyl derivative | 7-NH₂, 2,2-(CH₃)₂ | C₁₀H₁₂N₂O₂ | 192.21 | N/A | Similar MW, distinct electronic distribution | |
Unsubstituted benzoxazinone | None | C₈H₇NO₂ | 149.15 | ~160°C | Higher solubility, lower metabolic stability | |
6-Nitro precursor | 6-NO₂, 2,2-(CH₃)₂ | C₁₀H₁₀N₂O₄ | 222.20 | N/A | Synthetic intermediate, reduced to amino derivative | [1] [2] [7] |
The positional isomerism dramatically influences biological activity profiles. While 7-aminobenzoxazinone derivatives demonstrate potent activity against serine/threonine kinases, the 5-amino isomers show superior affinity for tyrosine kinases due to differences in electron distribution and hydrogen-bonding geometry [1] [4]. This exemplifies how subtle structural variations within the same molecular scaffold can be exploited for selective target modulation.
Benzoxazin-3-one scaffolds have emerged as privileged structures for kinase inhibition due to their ability to mimic adenine's hydrogen-bonding pattern in ATP-binding sites. The 5-amino-2,2-dimethyl derivative adopts a binding pose where the lactam carbonyl accepts hydrogen bonds from kinase hinge regions, while the amino group donates hydrogen bonds to catalytic residues. This dual interaction creates high-affinity binding competitive with ATP [3] [4]. The rigid, planar structure allows deep penetration into hydrophobic pockets adjacent to the ATP cleft, with the 2,2-dimethyl groups providing complementary van der Waals interactions with conserved aliphatic residues.
Several clinically explored kinase inhibitors incorporate substituted benzoxazinone cores, validating their therapeutic relevance. For instance, R406 (free base of Tamatinib, C₂₂H₂₃FN₆O₅), which contains a dimethylbenzoxazinone subunit, functions as a potent spleen tyrosine kinase (Syk) inhibitor for immunological applications [3]. The structural similarity between R406 and 5-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one suggests conserved pharmacophoric elements:
Table 2: Kinase Targets Modulated by Benzoxazinone Derivatives
Kinase Target | Biological Function | Therapeutic Area | Observed IC₅₀ for 5-Amino Derivatives | Structural Determinants for Activity | |
---|---|---|---|---|---|
Syk (Spleen tyrosine kinase) | Immune receptor signaling | Inflammation, autoimmune disorders | <100 nM | Hydrogen bonding to Glu449 and Ala451, hydrophobic interaction with Leu377 | |
FLT3 (Fms-like tyrosine kinase 3) | Hematopoietic cell regulation | Acute myeloid leukemia | 10-100 nM | Salt bridge with Asp829, π-stacking with Phe830 | |
CDK2 (Cyclin-dependent kinase 2) | Cell cycle progression | Oncology | 0.1-1 µM | Hydrogen bonding to Leu83, hydrophobic interaction with Ile10 | |
JAK2 (Janus kinase 2) | Cytokine receptor signaling | Myeloproliferative disorders | 0.5-5 µM | Hydrogen bonding to Leu932, interaction with gatekeeper Phe995 | [3] [4] |
Emerging research indicates that 5-aminobenzoxazinone derivatives show particular promise against receptor tyrosine kinases involved in oncogenesis. Their balanced physiochemical properties (molecular weight ~192 Da, logP ~0.6, hydrogen bond acceptors/donors: 4/2) comply with drug-likeness parameters, facilitating cellular penetration and oral bioavailability [1] [4]. The scaffold's synthetic versatility enables rapid generation of analog libraries for lead optimization against resistant kinase mutants, particularly in oncology targets like FLT3-ITD and BCR-ABL. Current investigations focus on exploiting the amino group for prodrug derivatization and targeting dual kinases through hybrid molecular design, demonstrating the continued evolution of this pharmacophore in precision medicine.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1